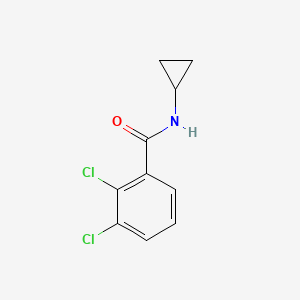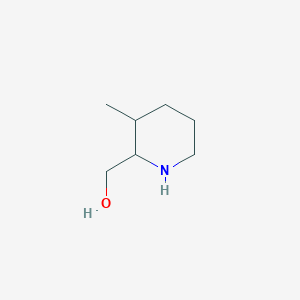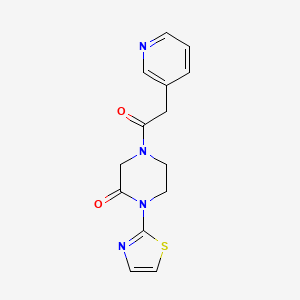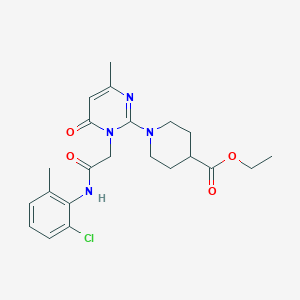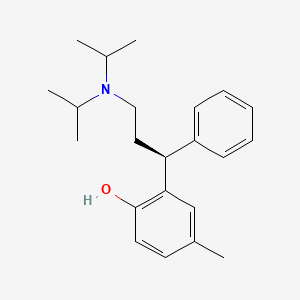
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one is a complex organic compound that features both isoquinoline and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method provides a facile and efficient route to enantiopure nitrogen-containing heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for Heck reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of aldose reductase, an enzyme involved in diabetic complications .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds have shown potential as antidepressant and anticonvulsant agents.
Minalrestat analogues: These are structurally similar compounds that act as aldose reductase inhibitors.
Uniqueness
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one is unique due to its combined isoquinoline and pyrimidine structures, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-12-11(7-14-13(18)15-12)21(19,20)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGAWEAWTPDQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2896876.png)
![3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B2896877.png)
![Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2896879.png)

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)
![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)
